molecular formula C5H9FO B1441946 (1-(Fluoromethyl)cyclopropyl)methanol CAS No. 883731-61-1

(1-(Fluoromethyl)cyclopropyl)methanol

Cat. No.: B1441946
CAS No.: 883731-61-1
M. Wt: 104.12 g/mol
InChI Key: IRFLMQHCAJMPCS-UHFFFAOYSA-N
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Description

(1-(Fluoromethyl)cyclopropyl)methanol is an organic compound with the molecular formula C5H9FO It is characterized by a cyclopropyl ring substituted with a fluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Fluoromethyl)cyclopropyl)methanol typically involves the fluoromethylation of cyclopropylmethanol. One common method includes the reaction of cyclopropylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (1-(Fluoromethyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols under appropriate conditions.

Major Products:

    Oxidation: Cyclopropylcarboxylic acid or cyclopropylaldehyde.

    Reduction: Cyclopropylmethane.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(Fluoromethyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of respiratory and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(Fluoromethyl)cyclopropyl)methanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of adrenoreceptors, particularly ADRA2C, which are involved in regulating respiratory and cardiovascular functions. The compound’s effects are mediated through its binding to these receptors, leading to modulation of signaling pathways that control various physiological processes.

Comparison with Similar Compounds

  • (1-(Trifluoromethyl)cyclopropyl)methanol
  • Cyclopropanemethanol, 1-(fluoromethyl)-

Comparison: (1-(Fluoromethyl)cyclopropyl)methanol is unique due to the presence of a single fluoromethyl group, which imparts distinct chemical and biological properties compared to its trifluoromethyl counterpart. The single fluorine atom can influence the compound’s reactivity and interaction with biological targets differently than multiple fluorine atoms, making it a valuable compound for specific applications.

Properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-3-5(4-7)1-2-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFLMQHCAJMPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883731-61-1
Record name [1-(fluoromethyl)cyclopropyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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